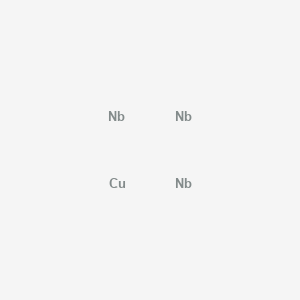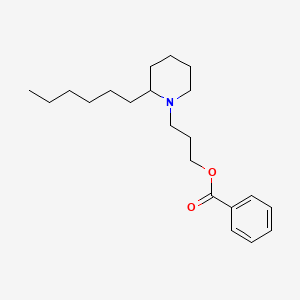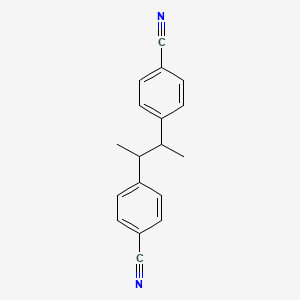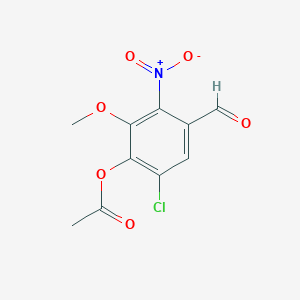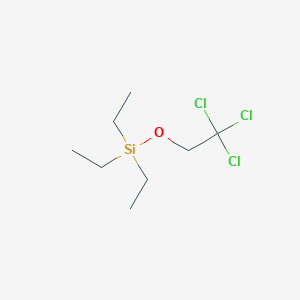
Triethyl(2,2,2-trichloroethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2,2,2-trichloroethoxy)silane is an organosilicon compound with the molecular formula C8H17Cl3OSi. It consists of 17 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which includes a silicon atom bonded to a trichloroethoxy group and three ethyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of Triethyl(2,2,2-trichloroethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trichloroethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Triethyl(2,2,2-trichloroethoxy)silane undergoes various types of chemical reactions, including:
Reduction: The silicon-hydrogen (Si-H) bond in triethylsilane is notably reactive, allowing it to engage in reduction reactions.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Common reagents used in these reactions include boron trifluoride, molecular iodine, and various catalysts such as palladium on carbon (Pd/C) and iridium complexes . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Triethyl(2,2,2-trichloroethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a precursor to silyl ethers in organic synthesis. Its reactivity makes it valuable in various chemical transformations, including reductive amination and hydrosilylation.
Biology: In biological research, it can be used to modify biomolecules and study their interactions with other compounds.
Mecanismo De Acción
The mechanism by which Triethyl(2,2,2-trichloroethoxy)silane exerts its effects is primarily through the reactivity of the Si-H bond. This bond can participate in various chemical reactions, such as reductions and hydrosilylations, by donating hydrogen atoms or adding across unsaturated bonds . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Triethyl(2,2,2-trichloroethoxy)silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: This compound has a similar structure but lacks the trichloroethoxy group.
Trimethylsilane: Another similar compound, but with three methyl groups instead of ethyl groups. It has different reactivity and applications in chemical synthesis.
Triethoxysilane: This compound has three ethoxy groups instead of ethyl groups, making it more suitable for forming siloxane bonds in materials science.
The uniqueness of this compound lies in its combination of the trichloroethoxy group and the ethyl groups, which confer specific reactivity and applications not found in other similar compounds.
Propiedades
Número CAS |
62803-43-4 |
|---|---|
Fórmula molecular |
C8H17Cl3OSi |
Peso molecular |
263.7 g/mol |
Nombre IUPAC |
triethyl(2,2,2-trichloroethoxy)silane |
InChI |
InChI=1S/C8H17Cl3OSi/c1-4-13(5-2,6-3)12-7-8(9,10)11/h4-7H2,1-3H3 |
Clave InChI |
DWHVKLAZBVDSGP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


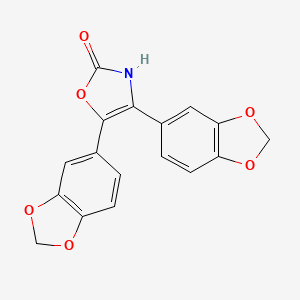

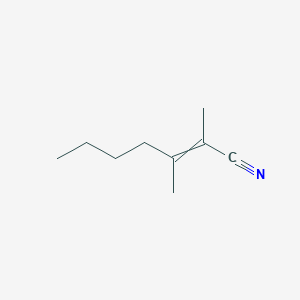


![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
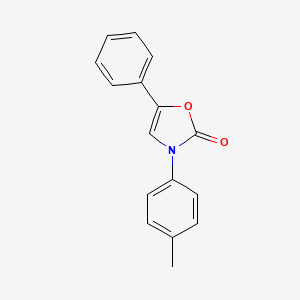
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)


